![molecular formula C60H39N3 B1645823 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene CAS No. 160780-82-5](/img/structure/B1645823.png)

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

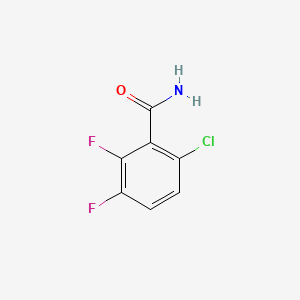

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is an organic semiconductor material . It is electron-rich and serves as an excellent hole-transporting layer (HTL) material . It is primarily used as a phosphorescent host material for light-emitting diodes .

Synthesis Analysis

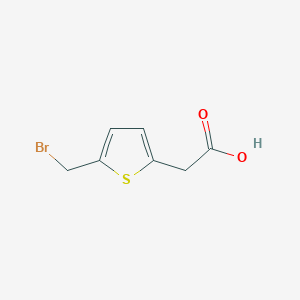

The synthesis of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene can be achieved through carbazolylation reaction . Typically, compounds containing a phenyl ring with a carbazole unit are reacted with electrophilic reagents to produce the target product .Molecular Structure Analysis

The molecular formula of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is C60H39N3 . It consists of three carbazole units attached to the benzene ring, making it electron-rich .Applications De Recherche Scientifique

Anticancer Potential

One of the most promising applications of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is its potential use as an anticancer drug . It has been found to bind to DNA via groove binding, which is significant as it unwinds the DNA helix . This interaction with DNA makes it a potential candidate for treating cancer, particularly breast and cervical cancer .

Use in Electrochromic Devices

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene has been used in the creation of electrochromic devices . These devices change color when an electric charge is applied. The compound’s properties allow it to exhibit different colors at different voltages .

Hole-Transporting Layer Material

With three carbazole units attached to the benzene ring, 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is electron-rich and serves as an excellent hole-transporting layer (HTL) material . It is mainly used as a phosphorescent host material for light-emitting diodes .

Use in Copolymers

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene has been used in the synthesis of copolymers . These copolymers have been used in various applications, including the creation of electrochromic devices .

Mécanisme D'action

- The primary targets of tCP are not well-documented in the literature. However, we know that it functions as a host material for phosphorescent emitters in OLEDs. Its primary role is to facilitate charge transport within the device structure, specifically aiding hole injection and transport from the anode to the emitting layer .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

9-[4-[3,5-bis(4-carbazol-9-ylphenyl)phenyl]phenyl]carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H39N3/c1-7-19-55-49(13-1)50-14-2-8-20-56(50)61(55)46-31-25-40(26-32-46)43-37-44(41-27-33-47(34-28-41)62-57-21-9-3-15-51(57)52-16-4-10-22-58(52)62)39-45(38-43)42-29-35-48(36-30-42)63-59-23-11-5-17-53(59)54-18-6-12-24-60(54)63/h1-39H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCICDYGIJBPNPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H39N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylphenyl)-7-methoxyimidazo[2,1-b]benzothiazole](/img/structure/B1645751.png)

![6-(4-Ethylphenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B1645757.png)

![1-Ethyl-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B1645765.png)

![3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B1645851.png)